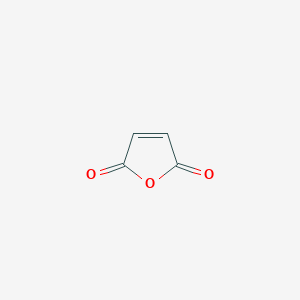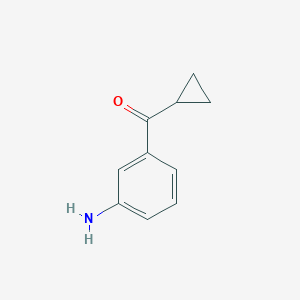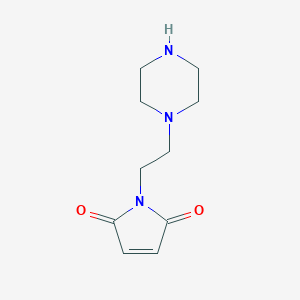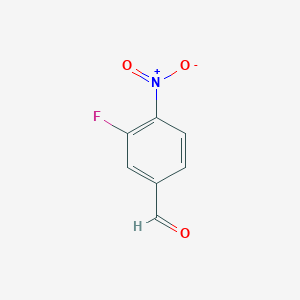
3-Fluoro-4-nitrobenzaldehyde
Vue d'ensemble
Description
3-Fluoro-4-nitrobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 3-Fluoro-4-nitrobenzaldehyde can be achieved through various methods. For instance, the use of S(N)Ar or Ullmann reactions has been reported . The aqueous phase is separated off from the two-phase system formed thereby, and the organic phase is further worked up, for example by distillation, extraction or crystallization, to give the purified fluoro-nitro-benzaldehydes .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-nitrobenzaldehyde is C7H4FNO3, and its molecular weight is 169.11 . The experimental and theoretical FTIR, FT-Raman spectra of 4-fluoro-3-nitrobenzaldehyde were investigated extensively using density functional theory (DFT) technique .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzaldehyde is a solid at 20 degrees Celsius . It appears as a light yellow to amber powder to crystal . . The melting point ranges from 53.0 to 57.0 °C .Applications De Recherche Scientifique
Vibrational Analysis and Non Linear Optical Activity
- Scientific Field : Physics and Nanotechnology .
- Application Summary : The compound 3-fluoro-4-methylbenzonitrile, which is similar to 3-Fluoro-4-nitrobenzaldehyde, has been studied for its non-linear optical activity .
- Methods of Application : The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra were also investigated and compared with the observed data .
- Results : The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
Chemical Synthesis
- Scientific Field : Chemistry .
- Application Summary : 3-Fluoro-4-nitrobenzaldehyde is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the chemical synthesis involving 3-Fluoro-4-nitrobenzaldehyde are not specified in the source .
Synthesis of Biologically Active Cyclic Peptides
- Scientific Field : Biochemistry .
- Application Summary : 3-Fluoro-4-nitrobenzaldehyde can be used in the synthesis of biologically active cyclic peptides, such as the antibiotic vancomycin .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis involving 3-Fluoro-4-nitrobenzaldehyde are not specified in the source .
Synthesis of Fluorinated Hydroxybenzaldehydes
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Fluoro-4-nitrobenzaldehyde can be used in the synthesis of 2-fluoro- and 6-fluoro-3-hydroxybenzaldehydes .
- Methods of Application : The synthesis involves regioselective lithiation of 2- and 4-[(dimethyl-tert-butylsilyl)oxy]fluorobenzene ortho to fluorine .
- Results : The outcomes of the synthesis involving 3-Fluoro-4-nitrobenzaldehyde are not specified in the source .
Synthesis of Fluorinated Biaryl or Aryl-Alkyl Ether Linkages
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Fluoro-4-nitrobenzaldehyde can be used in the synthesis of biologically active cyclic peptides, such as the antibiotic vancomycin, which contain amino acid residues connected through side-chain biaryl or aryl-alkyl ether linkages .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis involving 3-Fluoro-4-nitrobenzaldehyde are not specified in the source .
Nitrene Insertion Mechanism
- Scientific Field : Physical Chemistry .
- Application Summary : 3-Fluoro-4-nitrobenzaldehyde can be used in the study of nitrene insertion mechanisms .
- Methods of Application : The study involves the use of 4-fluoro-3-nitrophenyl azide (FNAB), which has two deactivating groups, fluoro and nitro, on the benzene ring .
- Results : The presence of the fluoro and nitro groups on the benzene ring accelerates the rate of intersystem crossing (ISC) and the reaction occurs through a nitrene insertion mechanism .
Safety And Hazards
3-Fluoro-4-nitrobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Propriétés
IUPAC Name |
3-fluoro-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUIGISQVCIQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396716 | |
| Record name | 3-fluoro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzaldehyde | |
CAS RN |
160538-51-2 | |
| Record name | 3-fluoro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

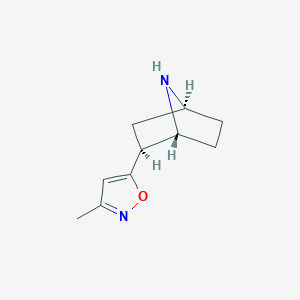
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)


![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
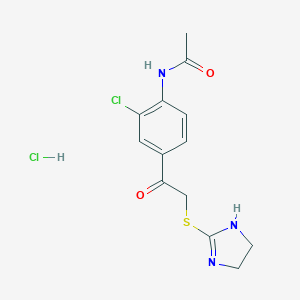
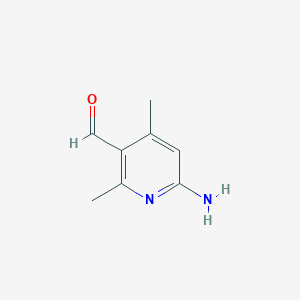


![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
